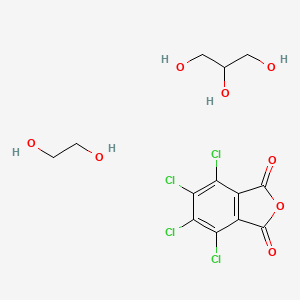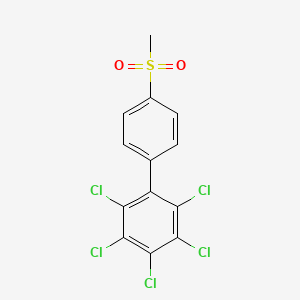
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a thiazole ring, a diethylamino group, and a benzenesulfonamide moiety, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the thiazole intermediate.
Attachment of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the thiazole derivative with a sulfonyl chloride reagent to form the benzenesulfonamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as solid-phase extraction and liquid chromatography can be employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazole ring or the sulfonamide group.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Diethylamine derivatives, sulfonyl chlorides, nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives, reduced sulfonamide derivatives.
Substitution: Various substituted thiazole and sulfonamide derivatives
Wissenschaftliche Forschungsanwendungen
N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide
- **N-(5-(2-(Diethylamino)ethylidene)-4,5-dihydro-2-thiazolyl)-4-methylbenzenesulfonamide analogs
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
71933-25-0 |
|---|---|
Molekularformel |
C16H23N3O2S2 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[(5E)-5-[2-(diethylamino)ethylidene]-4H-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H23N3O2S2/c1-4-19(5-2)11-10-14-12-17-16(22-14)18-23(20,21)15-8-6-13(3)7-9-15/h6-10H,4-5,11-12H2,1-3H3,(H,17,18)/b14-10+ |
InChI-Schlüssel |
HRJPXRDNRGRPKH-GXDHUFHOSA-N |
Isomerische SMILES |
CCN(CC)C/C=C/1\CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCN(CC)CC=C1CN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



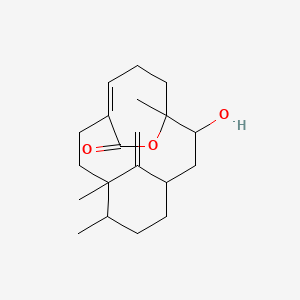
![Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-](/img/structure/B14474615.png)
![Vanadium(4+) tetrakis[(piperidin-1-yl)methanide]](/img/structure/B14474630.png)



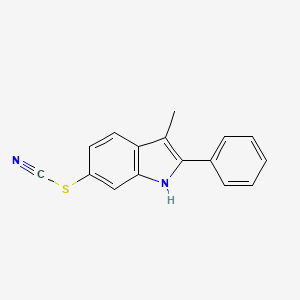

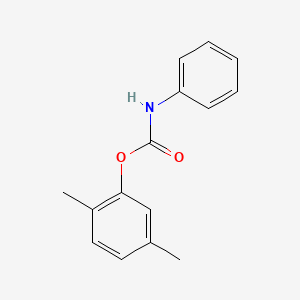
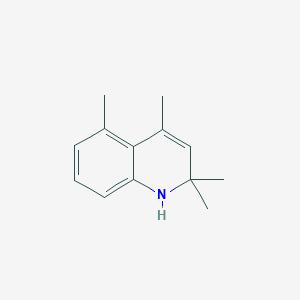
oxidanium tetrafluoroborate](/img/structure/B14474672.png)
